5-Acetyl Rhein
Overview
Description
5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound known for its pharmacological properties. Rhein itself is the active metabolite of diacetylrhein, which has been reported to be an effective antirheumatic drug. It has been shown to inhibit superoxide anion production from human neutrophils, which suggests its potential in modulating inflammatory responses .
Synthesis Analysis
The synthesis of Rhein has been achieved through a novel process that includes key steps such as stereospecific olefination and cyclisation to produce the anthracene structure . Although the provided data does not detail the synthesis of
Scientific Research Applications
Anticancer Properties
5-Acetyl Rhein, primarily found in traditional Chinese medicine herbs like rhubarb, has been shown to exhibit significant anti-cancer properties. In one study, Rhein was found to induce apoptosis in human promyelocytic leukemia cells (HL-60) via a reactive oxygen species-independent mitochondrial death pathway (Lin, Fujii, & Hou, 2003). Another study confirmed Rhein's ability to modulate superoxide anion production in human neutrophils, which may contribute to its overall therapeutic activity, including anti-cancer effects (Mian et al., 1987).
Oxidative Stress and Apoptosis
Rhein has been shown to induce oxidative stress and apoptosis in various cell types. A study demonstrated that Rhein induces oxidative stress and apoptosis in mouse blastocysts, which has implications for its use in antitumor treatments (Huang & Chan, 2017).
Pharmacological Activities
Rhein's broad pharmacological activities, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, and antimicrobial activities, were extensively reviewed, highlighting its potential as a medicinal agent (Zhou et al., 2015).
Impact on Cellular Mechanisms
Studies have shown that Rhein can impact various cellular mechanisms, such as inhibiting activator protein-1 activation and cell transformation, thus preventing carcinogenesis through a JNK-dependent pathway (Lin, Li, Fujii, & Hou, 2003).
Drug Synthesis and Metabolism
Research into the synthesis of Rhein provides insights into its production and potential uses in pharmacology (Gallagher et al., 1994). Additionally, the study of its metabolite activation, particularly regarding hepatotoxicity, highlights important considerations for its clinical applications (He et al., 2015).
Reversing Drug Resistance
Rhein has been found to reverse drug resistance in liver cancer cells by inhibiting energy metabolism and inducing mitochondrial permeability transition pore opening, providing a new approach to treating resistant cancers (Wu et al., 2018).
Renal Lesion and Dyslipidemia Amelioration
A study demonstrated that Rhein ameliorates renal lesions and dyslipidemia, offering potential therapeutic benefits for diabetic nephropathy (Gao et al., 2010).
Renoprotection and Bone Injury Protection
Rhein also exhibits renoprotective properties, which include reversing renal Klotho deficiency and protecting against kidney and bone injuries in chronic kidney disease (Zhang et al., 2017).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Acetyl Rhein . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Future Directions
properties
IUPAC Name |
5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHQNHYFJYUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433463 | |
Record name | 5-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl Rhein | |
CAS RN |
875535-35-6 | |
Record name | 5-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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